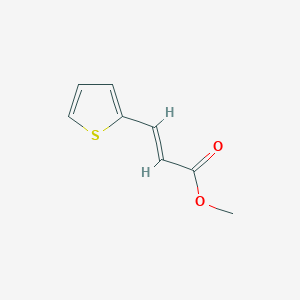
Methyl 3-(2-thienyl)acrylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 3-(2-thienyl)acrylate and related compounds often involves the electropolymerization of acrylate substituted thiophene monomers. For instance, electropolymerization of (3-thienyl) methylacrylate has been achieved, leading to the formation of electroactive films on electrodes. This process mainly involves the thiophene ring, indicating a specific reactivity that excludes polyacrylate formation (Lankinen et al., 1999).
Molecular Structure Analysis
The molecular structure and conformation of methyl 3-(2-thienyl)acrylate have been elucidated through various analytical techniques. NMR spectral analysis has provided insights into the conformation of β-(2-Thienyl)acrylic esters, revealing predominant conformations and interactions within the molecule (Hirota et al., 1976).
Chemical Reactions and Properties
Methyl 3-(2-thienyl)acrylate undergoes various chemical reactions, demonstrating its versatility in synthetic chemistry. For example, the dimerization of methyl acrylate to produce specific products has been catalyzed by nonmetallic catalysts, showcasing its reactivity in creating complex molecules (Su et al., 2003).
Physical Properties Analysis
The physical properties of methyl 3-(2-thienyl)acrylate, such as its electrochemical behavior and surface characteristics, have been studied extensively. The conductivity and morphology of polymerized (3-thienyl) methylacrylate have been analyzed, revealing granular structures and varying conductivity in different solvents, contributing to our understanding of its physical behavior (Lankinen et al., 1999).
Chemical Properties Analysis
The chemical properties of methyl 3-(2-thienyl)acrylate, including its reactivity and the nature of its polymers, have been explored in depth. Research on poly(3-thiophen-3-yl-acrylic acid methyl ester) has shed light on its solubility and electronic properties, providing insights into the chemical characteristics that make it suitable for various applications (Bertran et al., 2007).
Wissenschaftliche Forschungsanwendungen
-
- Application : Acrylates, including Methyl 3-(2-thienyl)acrylate, are used in the production of polymers due to their diverse properties such as super-absorbency, transparency, flexibility, toughness, and hardness .
- Method : Acrylates are made from acrylate monomer, which usually comprises of esters which contains vinyl groups, that is two carbon atoms that are double-bonded to each other, and directly attached to the carbonyl carbon of the ester group .
- Results : These materials are used in various applications such as diapers, cosmetics, orthopedics, paints and coatings, adhesives, textiles, and many biomedical applications such as contact lenses and bone cements .
-
- Application : A similar compound, Methyl-3-[5-(Hydroxymethyl)-2-Furyl]acrylate, was synthesized from fructose .
- Method : The synthesis involved refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl(triphenylphosphoranylidene)acetate .
- Results : The reaction yielded two products in a 4:1 ratio. The structures of the products were elucidated using physicochemical analytical methods .
-
- Application : A similar compound, 1-(2-methyl-3-benzothienyl)-2-(2-methyl-(5-ethynyl) trimethylsilane-3-thienyl) perfluorocyclopentene, was synthesized and its optoelectronic properties were investigated .
- Method : The specific method of synthesis was not detailed in the source .
- Results : The compound exhibited photochromism and fluorescence in hexane solution .
-
- Application : New methods in the synthesis of (meth)acrylates, including a similar compound, (aryl-1,3-dioxolane-4-yl) methyl acrylate .
- Method : The synthesis involved the reaction of (aryl-1,3-dioxolane-4-yl)methanol with acryloyl chloride .
- Results : The reaction yielded a new (meth)acrylate-based monomer .
-
- Application : Butyl acrylate, a type of acrylate, is used in coatings and paints within the automotive and architectural field .
- Method : Butyl acrylate is used as a soft-monomer to improve toughness and low temperature .
- Results : The major applications for Butyl acrylate are in coatings and paints .
-
Field : Transition Metal Catalysis
- Application : Metal-mediated (meth)acrylate polymerizations provide a good example of the versatility and importance of transition metal catalysis in polymer design .
- Method : This process involves the use of silyl enolates or zirconocenes, organolanthanide- and aluminum porphyrin-initiated polymerization, and Atom Transfer Radical Polymerization (ATRP) .
- Results : Almost two billion pounds of polymer products based on acrylic esters are produced each year for applications such as window plastics, dental materials, paints, contact lenses, fibers, and viscosity modifiers .
-
- Application : Thiol–acrylate reactions and acrylate homopolymerization were found to be faster and more efficient than the thiol–epoxy reactions .
- Method : The thiol conversion increased with an increase in the epoxy content .
- Results : More than 95% conversion was achieved in a matter of seconds and minutes, respectively .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl (E)-3-thiophen-2-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVOGMDMMCLQFJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420771 | |
| Record name | methyl 3-(2-thienyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-thienyl)acrylate | |
CAS RN |
57502-38-2, 20883-96-9 | |
| Record name | Methyl (2E)-3-(2-thienyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57502-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(2-thienyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



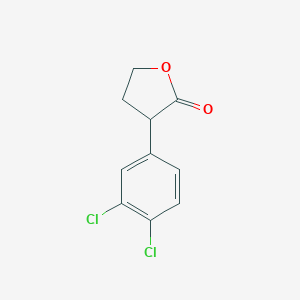
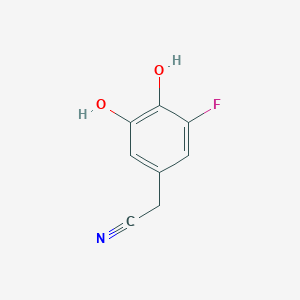
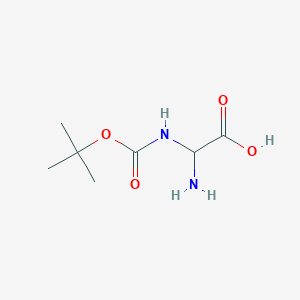
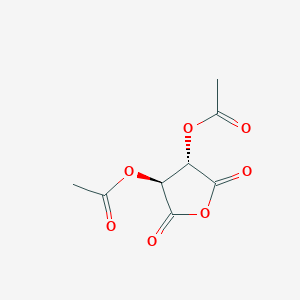
![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)
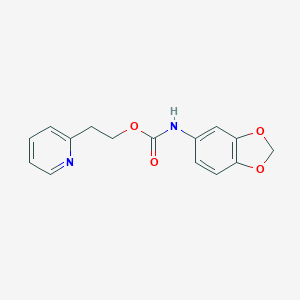
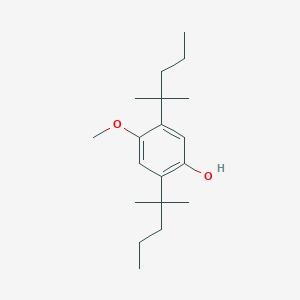
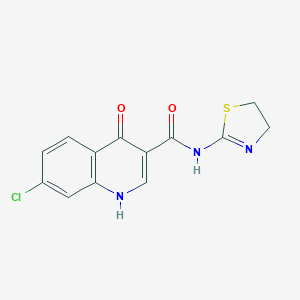
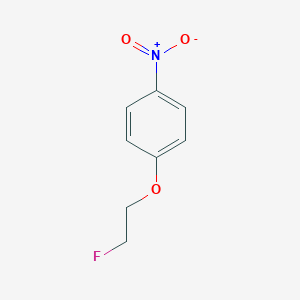
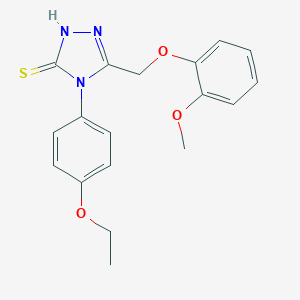
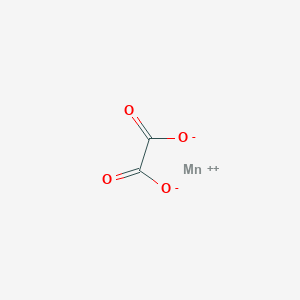
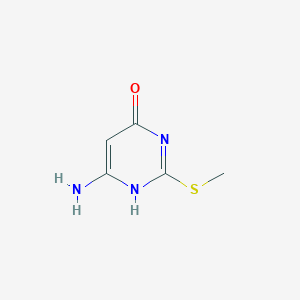
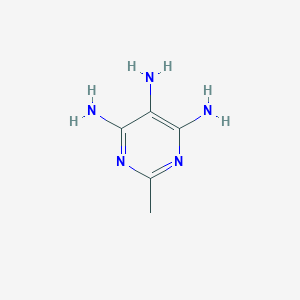
![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)